molecular formula C17H21F2NO2 B11817026 Methyl 2-(8-benzyl-6,6-difluoro-8-azabicyclo[3.2.1]octan-1-yl)acetate

Methyl 2-(8-benzyl-6,6-difluoro-8-azabicyclo[3.2.1]octan-1-yl)acetate

Cat. No.: B11817026
M. Wt: 309.35 g/mol
InChI Key: ORZOHXWTPUUYLL-UHFFFAOYSA-N
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Description

Methyl 2-(8-benzyl-6,6-difluoro-8-azabicyclo[321]octan-1-yl)acetate is a complex organic compound with a unique bicyclic structure This compound is part of the tropane alkaloid family, known for their significant biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(8-benzyl-6,6-difluoro-8-azabicyclo[3.2.1]octan-1-yl)acetate typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. This process can be achieved through various methodologies, including the stereocontrolled formation of the bicyclic scaffold from acyclic starting materials or desymmetrization processes starting from achiral tropinone derivatives .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis methods, ensuring the reaction conditions are optimized for large-scale production while maintaining the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(8-benzyl-6,6-difluoro-8-azabicyclo[3.2.1]octan-1-yl)acetate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to reduce specific functional groups within the molecule.

    Substitution: This reaction can replace certain atoms or groups within the molecule with others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions would vary depending on the specific transformation desired, typically involving controlled temperatures and solvents to facilitate the reactions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

Methyl 2-(8-benzyl-6,6-difluoro-8-azabicyclo[3.2.1]octan-1-yl)acetate has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological systems, particularly in the context of its bicyclic structure.

    Medicine: Investigated for its potential therapeutic properties, given the biological activity of tropane alkaloids.

Mechanism of Action

The mechanism of action for Methyl 2-(8-benzyl-6,6-difluoro-8-azabicyclo[3.2.1]octan-1-yl)acetate involves its interaction with specific molecular targets and pathways. The bicyclic structure allows it to fit into certain biological receptors, potentially modulating their activity. The presence of fluorine atoms can enhance its binding affinity and stability within biological systems .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-exo-(8-benzyl-6,6-difluoro-8-azabicyclo[3.2.1]octan-3-yl)acetate
  • 8-Methyl-8-azabicyclo[3.2.1]oct-3-yl acetate

Uniqueness

Methyl 2-(8-benzyl-6,6-difluoro-8-azabicyclo[3.2.1]octan-1-yl)acetate is unique due to its specific substitution pattern and the presence of fluorine atoms. These features can significantly influence its chemical reactivity and biological activity compared to similar compounds .

Properties

Molecular Formula

C17H21F2NO2

Molecular Weight

309.35 g/mol

IUPAC Name

methyl 2-(8-benzyl-6,6-difluoro-8-azabicyclo[3.2.1]octan-1-yl)acetate

InChI

InChI=1S/C17H21F2NO2/c1-22-15(21)10-16-9-5-8-14(17(18,19)12-16)20(16)11-13-6-3-2-4-7-13/h2-4,6-7,14H,5,8-12H2,1H3

InChI Key

ORZOHXWTPUUYLL-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC12CCCC(N1CC3=CC=CC=C3)C(C2)(F)F

Origin of Product

United States

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